molecular formula C6H9NO2 B11751214 (2-Ethyl-1,3-oxazol-4-YL)methanol

(2-Ethyl-1,3-oxazol-4-YL)methanol

Cat. No.: B11751214
M. Wt: 127.14 g/mol
InChI Key: CQYXJTGTKNADHN-UHFFFAOYSA-N
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Description

(2-Ethyl-1,3-oxazol-4-YL)methanol is a heterocyclic compound with the molecular formula C6H9NO2. It features a five-membered ring containing both nitrogen and oxygen atoms, making it part of the oxazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1,3-oxazol-4-YL)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another approach involves the use of amino alcohols, carboxylic acids, or carbonyl compounds as starting materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-1,3-oxazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different alcohol derivatives.

    Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce various alcohols .

Scientific Research Applications

(2-Ethyl-1,3-oxazol-4-YL)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethyl-1,3-oxazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A five-membered ring with one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with the positions of the oxygen and nitrogen atoms reversed.

    Thiazole: Contains sulfur instead of oxygen in the ring structure.

Uniqueness

(2-Ethyl-1,3-oxazol-4-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 2-position and hydroxymethyl group at the 4-position differentiate it from other oxazole derivatives, potentially leading to unique reactivity and applications .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(2-ethyl-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C6H9NO2/c1-2-6-7-5(3-8)4-9-6/h4,8H,2-3H2,1H3

InChI Key

CQYXJTGTKNADHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CO1)CO

Origin of Product

United States

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